molecular formula C12H12N2O B11898933 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole

2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole

Cat. No.: B11898933
M. Wt: 200.24 g/mol
InChI Key: HMCUZCPUESCNPC-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole is a heterocyclic compound that combines an indole moiety with an oxazole ring. The indole structure is prevalent in many natural products and pharmaceuticals, making this compound of significant interest in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylindole-3-carboxaldehyde with an amino alcohol under acidic conditions to form the oxazole ring . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and indole derivatives, which can have significant biological activities .

Scientific Research Applications

2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in metabolic pathways. The oxazole ring can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole is unique due to the presence of both the indole and oxazole rings, which confer distinct chemical and biological properties. The methyl group at the 5-position of the indole ring can influence the compound’s reactivity and binding affinity to biological targets .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(5-methyl-1H-indol-3-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H12N2O/c1-8-2-3-11-9(6-8)10(7-14-11)12-13-4-5-15-12/h2-3,6-7,14H,4-5H2,1H3

InChI Key

HMCUZCPUESCNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3=NCCO3

Origin of Product

United States

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